3-((2-(2-Hydroxyethoxy)ethyl)amino)thietane1,1-dioxide
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Overview
Description
3-((2-(2-Hydroxyethoxy)ethyl)amino)thietane 1,1-dioxide is a chemical compound with the molecular formula C₇H₁₅NO₄S and a molecular weight of 209.26 g/mol . This compound is a thietane derivative, which is a class of aliphatic four-membered thiaheterocycles. Thietane derivatives are known for their diverse applications in pharmaceuticals, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thietane derivatives, including 3-((2-(2-Hydroxyethoxy)ethyl)amino)thietane 1,1-dioxide, can be achieved through various methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with sodium sulfide . Another method is the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, inter- and intramolecular photochemical [2 + 2] cycloadditions (thia-Paternò–Büchi reactions) of alkenes and thiocarbonyl compounds are also employed .
Industrial Production Methods
Industrial production methods for thietane derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, catalytic reactions, and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-((2-(2-Hydroxyethoxy)ethyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium phenolate and thiophenolate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thietane derivatives can lead to the formation of sulfoxides and sulfones, while reduction can yield thiols and thioethers .
Scientific Research Applications
3-((2-(2-Hydroxyethoxy)ethyl)amino)thietane 1,1-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-((2-(2-Hydroxyethoxy)ethyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, thietane derivatives have been shown to inhibit certain enzymes and disrupt cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and compound structure .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide: This compound shares a similar thietane backbone but differs in its substituents.
3-Phenylsulfanylthietane 1,1-dioxide: Another thietane derivative with a phenylsulfanyl group, known for its antidepressant activity.
Uniqueness
3-((2-(2-Hydroxyethoxy)ethyl)amino)thietane 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydroxyethoxyethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H15NO4S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-[2-[(1,1-dioxothietan-3-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C7H15NO4S/c9-2-4-12-3-1-8-7-5-13(10,11)6-7/h7-9H,1-6H2 |
InChI Key |
KQGQBHRQDPQBCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)NCCOCCO |
Origin of Product |
United States |
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